molecular formula C18H16FN3O3 B11641517 (5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione

(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11641517
M. Wt: 341.3 g/mol
InChI Key: FILNUXTXFPOAGU-UKTHLTGXSA-N
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Description

(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrole ring, and a diazinane trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation reaction between a fluorophenyl-substituted pyrrole derivative and a diazinane trione precursor under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Meldrum’s acid: Known for its use in organic synthesis and similar reactivity patterns.

Uniqueness

(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

(5E)-5-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H16FN3O3/c1-10-8-12(9-13-16(23)20-18(25)21(3)17(13)24)11(2)22(10)15-7-5-4-6-14(15)19/h4-9H,1-3H3,(H,20,23,25)/b13-9+

InChI Key

FILNUXTXFPOAGU-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C/3\C(=O)NC(=O)N(C3=O)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)NC(=O)N(C3=O)C

Origin of Product

United States

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